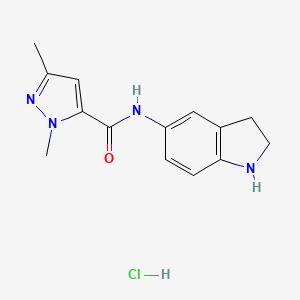
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide; hydrochloride, also known as DIPLA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-2-carboxamide derivatives and has been synthesized using various methods.
作用機序
The exact mechanism of action of N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride is not yet fully understood. However, studies have suggested that it may act by inhibiting various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and histone deacetylase (HDAC). Inhibition of these enzymes has been linked to the anticancer and anti-inflammatory activities of this compound.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO). Furthermore, this compound has been reported to reduce the levels of inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1).
実験室実験の利点と制限
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has several advantages for lab experiments. It is easily synthesized using various methods, and high purity can be achieved. Furthermore, it has shown promising results in various in vitro and in vivo studies. However, this compound also has some limitations. Its mechanism of action is not yet fully understood, and its potential side effects and toxicity are not yet fully evaluated.
将来の方向性
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has shown promising results in various scientific research applications, and there are several future directions for its study. One potential direction is to investigate its efficacy in combination with other anticancer or anti-inflammatory agents. Another direction is to evaluate its potential as a therapeutic agent for other diseases, such as viral infections. Furthermore, the development of more potent and selective this compound analogs may improve its efficacy and reduce its potential side effects.
合成法
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has been synthesized using various methods, including the condensation reaction of 2,3-dihydro-1H-indole-5-carboxylic acid with 2,5-dimethylpyrazole-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 2,3-dihydro-1H-indole-5-carboxylic acid with 2,5-dimethylpyrazole-3-carboxylic acid hydrazide, followed by the reduction of the resulting intermediate with sodium borohydride. These methods have been reported to yield this compound with high purity.
科学的研究の応用
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. This compound has shown promising results in inhibiting the growth of various cancer cells, including breast, liver, and colon cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has shown potential in inhibiting the replication of the hepatitis C virus.
特性
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O.ClH/c1-9-7-13(18(2)17-9)14(19)16-11-3-4-12-10(8-11)5-6-15-12;/h3-4,7-8,15H,5-6H2,1-2H3,(H,16,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUQRKDPNPZRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)NCC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)pyridine-2-carbonitrile](/img/structure/B7639377.png)
![(4-Methylpiperazin-1-yl)-[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methanone](/img/structure/B7639389.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7639404.png)
![[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7639406.png)
![3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one](/img/structure/B7639407.png)

![N-[1-(3,3-dimethylpyrrolidine-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639433.png)
![Methyl 2-[(5-tert-butyl-1,3,4-oxadiazol-2-yl)methylamino]-6-fluorobenzoate](/img/structure/B7639447.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]benzenesulfonamide](/img/structure/B7639453.png)
![4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide](/img/structure/B7639466.png)
![2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7639467.png)
![5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7639482.png)
![5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile](/img/structure/B7639492.png)
![5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B7639496.png)